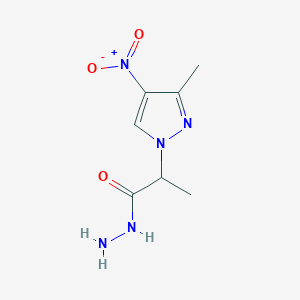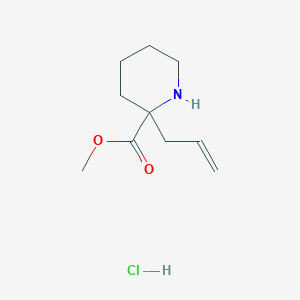
Methyl 2-prop-2-enylpiperidine-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-prop-2-enylpiperidine-2-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 1824016-86-5 . It has a molecular weight of 219.71 . The IUPAC name for this compound is methyl 2-allylpiperidine-2-carboxylate hydrochloride . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H17NO2.ClH/c1-3-6-10 (9 (12)13-2)7-4-5-8-11-10;/h3,11H,1,4-8H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 219.71 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Preparation and Transformation in Organic Synthesis
Methyl 2-prop-2-enylpiperidine-2-carboxylate hydrochloride plays a crucial role in organic synthesis, enabling the preparation of complex molecules through various chemical reactions. Its utility extends to the synthesis of C-terminal thioester peptides through a practical Fmoc chemistry procedure, offering a pathway to produce peptides with good yield and high quality. This method is adaptable for preparing a broad range of thioester peptides, highlighting its importance in peptide synthesis (Liu & Mayer, 2013).
Role in Hydrodecarboxylation Reactions
The compound is integral in hydrodecarboxylation reactions of carboxylic and malonic acid derivatives, facilitated by organic photoredox catalysis. This catalytic process allows for the efficient conversion of primary, secondary, and tertiary carboxylic acids into various functional groups, demonstrating a wide substrate scope. The method, not limited by the presence of α heteroatoms or phenyl substitution, showcases the compound's versatility in organic transformations (Griffin, Zeller, & Nicewicz, 2015).
Contribution to Aminocarbonylation Reactions
In palladium-catalyzed aminocarbonylation reactions, alkoxycarbonylpiperidines, including derivatives of Methyl 2-prop-2-enylpiperidine-2-carboxylate, serve as N-nucleophiles. These reactions enable the formation of carboxamides and ketocarboxamides from iodoalkenes and iodoarenes, respectively. The presence of a methyl group influences the chemoselectivity towards ketocarboxamides, highlighting the compound's role in modifying reaction outcomes under high carbon monoxide pressure (Takács et al., 2014).
Impact on Carboxylesterase Isozymes
Research into the substrate specificity of carboxylesterase isozymes in human liver and small intestine has revealed the compound's influence on hydrolysis activity. Findings suggest that methyl 2-prop-2-enylpiperidine-2-carboxylate hydrochloride's structural variations can affect the enzyme's ability to hydrolyze substrates, offering insights into its biological interactions and potential therapeutic applications (Imai et al., 2006).
Safety and Hazards
The safety information for “Methyl 2-prop-2-enylpiperidine-2-carboxylate;hydrochloride” includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
methyl 2-prop-2-enylpiperidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-3-6-10(9(12)13-2)7-4-5-8-11-10;/h3,11H,1,4-8H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWPCVYYOWVUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCN1)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
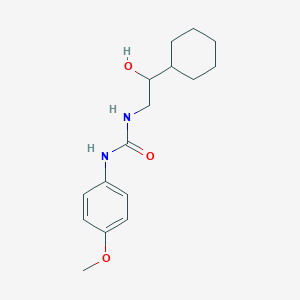

![(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2832154.png)
![9-[4-(dimethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2832156.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2832159.png)
![[(2-Bromo-4,5-dichlorophenyl)sulfonyl]dimethylamine](/img/structure/B2832160.png)
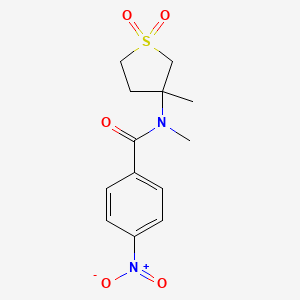
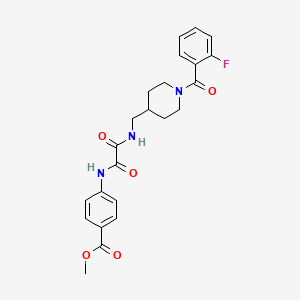
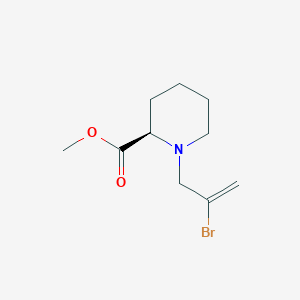
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2832164.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2832168.png)
![6-Chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2832169.png)

